
(Z)-6-decenoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-6-decenoic acid: is an unsaturated fatty acid with a double bond in the Z (cis) configuration at the sixth carbon atom from the carboxyl end
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Hydroboration-Oxidation: One common method for synthesizing (Z)-6-decenoic acid involves the hydroboration-oxidation of 1-hexyne. The reaction proceeds through the addition of borane (BH3) to the triple bond, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH) to yield the desired this compound.
Wittig Reaction: Another synthetic route involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired alkene. In this case, the reaction of a suitable aldehyde with a phosphonium ylide derived from triphenylphosphine and an appropriate alkyl halide can yield this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and purity requirements.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: (Z)-6-decenoic acid can undergo oxidation reactions to form various products, including epoxides and diols. Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: The compound can be reduced to form saturated fatty acids using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: this compound can participate in substitution reactions, where the double bond can be functionalized with different substituents. For example, halogenation with bromine (Br2) can yield dibromo derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), osmium tetroxide (OsO4)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Bromine (Br2)
Major Products Formed:
Oxidation: Epoxides, diols
Reduction: Saturated fatty acids
Substitution: Dibromo derivatives
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: (Z)-6-decenoic acid is used as a precursor in the synthesis of various catalysts for organic reactions.
Polymer Chemistry: It is employed in the production of polymers and copolymers with specific properties.
Biology:
Lipid Metabolism Studies: The compound is used in research to study lipid metabolism and the role of unsaturated fatty acids in biological systems.
Medicine:
Drug Development: this compound is investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry:
Surfactants: The compound is used in the production of surfactants and emulsifiers for various industrial applications.
Lubricants: It is utilized in the formulation of biodegradable lubricants.
Mecanismo De Acción
The mechanism of action of (Z)-6-decenoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it can modulate lipid metabolism by influencing the activity of enzymes involved in fatty acid synthesis and degradation. Additionally, its unsaturated nature allows it to participate in various biochemical reactions, contributing to its biological effects.
Comparación Con Compuestos Similares
(E)-6-decenoic acid: The trans isomer of (Z)-6-decenoic acid, differing in the configuration of the double bond.
6-decenoic acid: The positional isomer with the double bond at a different location.
Oleic acid: A common unsaturated fatty acid with a double bond at the ninth carbon atom.
Uniqueness:
Configuration: The Z (cis) configuration of the double bond in this compound imparts unique chemical and biological properties compared to its E (trans) isomer.
Propiedades
Número CAS |
118426-11-2 |
|---|---|
Fórmula molecular |
C10H18O2 |
Peso molecular |
170.25 g/mol |
Nombre IUPAC |
(Z)-dec-6-enoic acid |
InChI |
InChI=1S/C10H18O2/c1-2-3-4-5-6-7-8-9-10(11)12/h4-5H,2-3,6-9H2,1H3,(H,11,12)/b5-4- |
Clave InChI |
IZOFWCYKCWUJBY-PLNGDYQASA-N |
SMILES isomérico |
CCC/C=C\CCCCC(=O)O |
SMILES canónico |
CCCC=CCCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


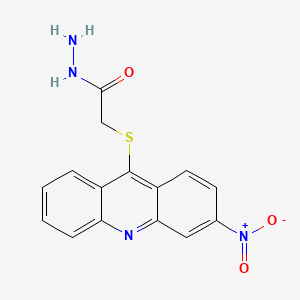
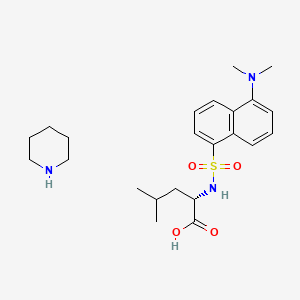

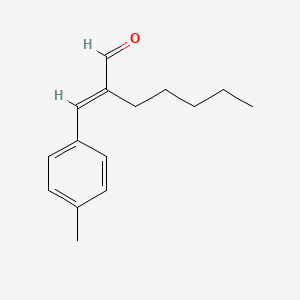

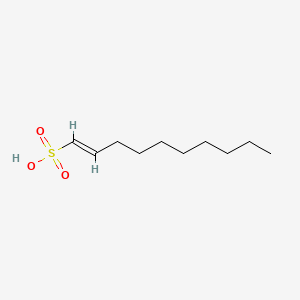
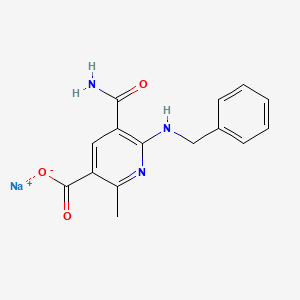

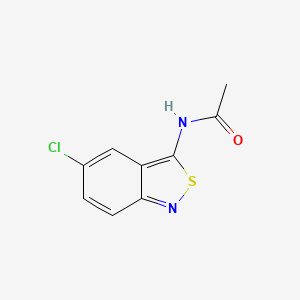
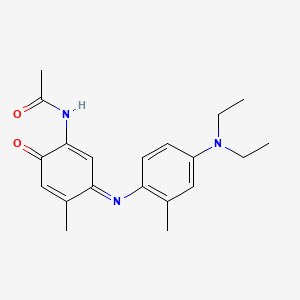


![4-(8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraen-9-yl)benzene-1,3-diol](/img/structure/B12700449.png)

